molecular formula C15H21NO B404872 N-cycloheptyl-2-methylbenzamide

N-cycloheptyl-2-methylbenzamide

Cat. No.: B404872
M. Wt: 231.33g/mol
InChI Key: VSIJFKMBYUHVCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cycloheptyl-2-methylbenzamide is a benzamide derivative characterized by a cycloheptyl group attached to the amide nitrogen and a methyl substituent at the ortho position of the benzoyl ring. These attributes are critical in applications ranging from catalysis to medicinal chemistry, particularly where chelation-assisted C–H bond functionalization is involved .

Properties

Molecular Formula

C15H21NO

Molecular Weight

231.33g/mol

IUPAC Name

N-cycloheptyl-2-methylbenzamide

InChI

InChI=1S/C15H21NO/c1-12-8-6-7-11-14(12)15(17)16-13-9-4-2-3-5-10-13/h6-8,11,13H,2-5,9-10H2,1H3,(H,16,17)

InChI Key

VSIJFKMBYUHVCY-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NC2CCCCCC2

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2CCCCCC2

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Amide Substituent Benzoyl Substituent Directing Group Key Applications
This compound Cycloheptyl 2-Methyl None explicitly reported Potential catalysis, drug design*
N-(9,10-Dioxoanthracen-1-yl)-2-methylbenzamide () Anthraquinone-linked 2-Methyl N,O-bidentate Metal-catalyzed C–H functionalization
N-Cyclohexyl-2-[(1-naphthylacetyl)amino]benzamide () Cyclohexyl + naphthyl 2-Substituted None reported Unknown (structural analog)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () Hydroxy-tert-butyl 3-Methyl N,O-bidentate Catalysis (C–H activation)

*Inferred from structural analogs.

Key Observations:

Cycloalkyl vs. Aromatic Substituents: The cycloheptyl group in the target compound introduces greater steric bulk compared to cyclohexyl () or linear alkyl chains (). This may reduce solubility in polar solvents but enhance binding in hydrophobic environments. Anthraquinone-linked analogs () exhibit planar aromatic systems, enabling π-π stacking interactions absent in the cycloheptyl variant.

Directing Group Efficacy :

  • Compounds with N,O-bidentate directing groups (e.g., ) show enhanced reactivity in metal-catalyzed C–H functionalization due to stronger chelation with transition metals. The absence of such groups in this compound may limit its catalytic utility unless modified .

Methyl Substitution Position :

  • The 2-methyl group on the benzoyl ring (common in ) creates ortho-directing effects, influencing regioselectivity in electrophilic substitution reactions. This contrasts with 3-methyl derivatives (), which exhibit meta-directing behavior.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.